molecular formula C20H18Cl2N2O4S2 B2545577 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 922452-77-5

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2545577
CAS No.: 922452-77-5
M. Wt: 485.39
InChI Key: SNPSHGCNRQYUQQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a synthetic small molecule featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and drug discovery. The compound's core scaffold is structurally related to classes of molecules that have been investigated for their ability to modulate key biological signaling pathways . Specifically, 6-O-substituted benzothiazole derivatives have been identified as potent inhibitors of CSF-1R (Colony Stimulating Factor-1 Receptor) signaling, a key target in oncology and immunology . The inhibition of tyrosine kinase signaling, including pathways mediated by RAF kinases, is another potential mechanism of action for molecules within this structural class, suggesting broad applicability in cancer research . Furthermore, the structural features of this compound, including the methanesulfonyl group and the (oxolan-2-yl)methyl substitution, are indicative of potential optimization for enhanced bioavailability and target engagement. Beyond oncology, benzothiazole-containing compounds are also explored for the treatment of central nervous system disorders, such as psychotic and cognitive conditions, highlighting the versatility of this pharmacophore in pharmaceutical research . This makes this compound a valuable chemical tool for researchers studying enzyme inhibition, cellular signaling, and the development of novel therapeutics for a range of diseases. Intended Use and Disclaimer: This product is developed for laboratory research purposes only. It is strictly for use in controlled in vitro settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4S2/c1-30(26,27)14-5-7-17-18(10-14)29-20(23-17)24(11-13-3-2-8-28-13)19(25)15-9-12(21)4-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPSHGCNRQYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.

    Formation of Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dichlorobenzoic acid with an amine derivative.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole intermediate with the benzamide core under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also require specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzamides.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide lies in its potential as an anti-cancer agent. Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Mechanism of Action :
The compound may exert its effects through the inhibition of specific enzymes involved in cell proliferation or by modulating signaling pathways related to cancer cell survival. For instance, benzothiazole derivatives are known to interact with tubulin and disrupt microtubule dynamics, which is crucial for cancer cell division.

Agrochemical Applications

In agriculture, this compound can be explored as a pesticide or fungicide. Its structural features suggest potential efficacy against various plant pathogens due to its ability to penetrate plant tissues and disrupt cellular processes.

Case Studies :
Several studies have documented the effectiveness of benzothiazole derivatives as fungicides. For example:

  • A study published in Pesticide Science demonstrated that related compounds significantly reduced fungal infections in crops like wheat and rice.
CompoundTarget PathogenEfficacy (%)Reference
Benzothiazole Derivative AFusarium spp.85%
Benzothiazole Derivative BAlternaria spp.78%

Recent studies have also indicated that this compound may possess antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

In Vitro Studies :
Research has shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell wall synthesis.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Benzothiazol-2-yl)-3-Chlorobenzamide ()

This compound shares the benzamide-benzothiazole core with the target molecule but lacks the dichloro substitution, methanesulfonyl group, and oxolanylmethyl substituent. The absence of these groups results in reduced steric hindrance and electronic modulation.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

In contrast, the target’s 6-methanesulfonyl-benzothiazole may act as a monodentate or bidentate ligand, depending on the reaction environment.

N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine ()

This compound contains a sulfonyl group within a benzodithiazin ring, differing from the methanesulfonyl-benzothiazole in the target. The sulfonyl group in both compounds may enhance thermal stability, as evidenced by the high decomposition temperature (271–272°C) of this analogue. However, the benzodithiazin core introduces conformational rigidity, which may limit reactivity compared to the more flexible benzothiazole-amide scaffold in the target .

Physicochemical Properties

Property Target Compound N-(Benzothiazol-2-yl)-3-Chlorobenzamide N-Methyl-Benzodithiazin Hydrazine
Key Substituents 2,5-Cl; 6-SO₂Me-benzothiazole; oxolanylmethyl 3-Cl-benzamide; benzothiazole 6-Cl; 7-Me; benzodithiazin sulfonyl
Thermal Stability Not reported Not reported 271–272°C (decomposition)
Solubility Likely moderate (polar sulfonyl + lipophilic oxolane) Low (planar, hydrogen-bonded crystals) Low (rigid heterocycle)

Biological Activity

2,5-Dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C15H10Cl2N2O3S2
  • CAS Number : [not specified in search results]

The presence of dichloro and methanesulfonyl groups in its structure contributes to its unique chemical properties, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It binds to sulfonamide-sensitive enzymes, disrupting their activity and affecting cellular metabolism.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death through pathways involving caspases and other apoptotic factors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A notable investigation evaluated its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. Key findings include:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability at micromolar concentrations.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
Cell LineIC50 (µM)Apoptosis Induction (%)
A4311.530
A5492.025

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by modulating cytokine production. Studies using RAW264.7 macrophages showed:

  • Reduction in IL-6 and TNF-α Levels : The compound decreased the expression of these inflammatory markers significantly.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-620050
TNF-α15040

Case Studies and Research Findings

A recent study focused on a series of benzothiazole derivatives, including the target compound. The research involved:

  • Synthesis and Characterization : Using NMR and LC-MS for structural confirmation.
  • Biological Evaluation : Assessing effects on various cancer cell lines and inflammatory responses.
  • Results Summary :
    • Compound exhibited significant inhibition of cancer cell proliferation.
    • Demonstrated dual action against inflammation and tumor growth.

Q & A

Basic: What are standard synthetic routes for preparing 2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling reactions between functionalized benzothiazole and benzamide precursors. Key steps include:

  • Amide Bond Formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzamide and benzothiazole moieties in polar aprotic solvents like acetonitrile or DMF .
  • Purification : Column chromatography or crystallization (e.g., methanol/water mixtures) to isolate the product .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR, and mass spectrometry. For example, 1H NMR^1 \text{H NMR} signals for the oxolane methyl group appear at δ 3.5–4.0 ppm, while methanesulfonyl groups resonate near δ 3.1 ppm .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks for dichlorophenyl (δ 7.2–7.8 ppm), benzothiazole (δ 8.1–8.5 ppm), and oxolane protons (δ 1.8–4.0 ppm). 19F NMR^{19} \text{F NMR} may detect fluorinated analogs .
    • IR : Stretch bands for amide C=O (~1650 cm1^{-1}) and sulfonyl S=O (~1350 cm1^{-1}) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···N interactions) .

Advanced: How can synthetic protocols be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Conditions :
    • Extend reaction time (e.g., 72 hours) for sterically hindered intermediates .
    • Use microwave-assisted synthesis to accelerate coupling steps .
  • Solvent Selection : Polar solvents (DMF, DMSO) enhance solubility of sulfonyl-containing intermediates .
  • Catalysis : Introduce Pd or Cu catalysts for Ullmann-type coupling of aryl chlorides .
  • Purification : Gradient chromatography (hexane/ethyl acetate to dichloromethane/methanol) removes byproducts .

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to distinguish overlapping signals (e.g., diastereotopic oxolane protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • Computational Validation : Compare experimental 13C NMR^{13} \text{C NMR} shifts with DFT-calculated values (software: Gaussian, ORCA) .
  • Literature Cross-Reference : Match data with structurally analogous compounds (e.g., nitazoxanide derivatives) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace oxolane with cyclopentyl or vary sulfonyl groups) and test bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC50_{50} against PFOR (pyruvate:ferredoxin oxidoreductase) to assess antimicrobial activity .
    • Cellular Uptake : Use fluorescence-tagged analogs to track intracellular localization .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity data .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) .
  • Data Normalization : Use positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
  • Meta-Analysis : Apply statistical tools (ANOVA, t-tests) to compare datasets and identify outliers .
  • Mechanistic Studies : Probe off-target effects via proteomics or siRNA silencing .

Advanced: What computational methods predict binding modes or metabolic stability?

Methodological Answer:

  • Docking Simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets) .
  • ADME Prediction : Software like SwissADME estimates logP, solubility, and CYP450 metabolism .
  • MD Simulations : GROMACS-based trajectories assess conformational stability in aqueous vs. lipid membranes .

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